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Ethyl 2-cyano-3-methylcrotonate is an organic compound characterized by the molecular formula and a molecular weight of approximately 153.18 g/mol. This compound is classified as an ester and is derived from crotonic acid, making it a significant intermediate in organic synthesis. Ethyl 2-cyano-3-methylcrotonate appears as a clear, colorless to slightly yellow liquid, which is soluble in various organic solvents .
Ethyl 2-cyano-3-methylcrotonate has been investigated for its potential biological activities. It may exhibit interactions with various biomolecules, particularly through enzyme-mediated processes. The compound's ester bond can be hydrolyzed by esterases, leading to the release of ethanol and the corresponding carboxylic acid, which may further participate in biological pathways .
The primary mode of action involves the hydrolysis of the ester bond, influenced by environmental factors such as pH and temperature. The breakdown products can enter various metabolic pathways, potentially affecting biological systems .
Ethyl 2-cyano-3-methylcrotonate can be synthesized through several methods:
Ethyl 2-cyano-3-methylcrotonate has a wide range of applications across various fields:
Several compounds share structural similarities with ethyl 2-cyano-3-methylcrotonate, each possessing unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-cyano-3-methylbutanoate | Similar structure; used as an intermediate | |
| Ethyl 2-cyano-3-methyl-2-butenoate | Highly activated acceptor; undergoes Michael reactions | |
| Ethyl isopropylidene(cyano)acetate | Related ester used in similar synthetic pathways | |
| Ethyl 2-cyano-3-methylbutenoate | Another derivative with applications in synthesis |
Ethyl 2-cyano-3-methylcrotonate stands out due to its specific reactivity patterns and applications in both organic synthesis and potential biological activities. Its ability to undergo phospha-Michael reactions makes it particularly valuable in developing new chemical entities .
| Method | Starting Materials | Conditions | Historical Reference |
|---|---|---|---|
| Kolbe Nitrile Synthesis | Ethyl chloroacetate + Sodium cyanide | Aqueous medium, elevated temperature | Classical method (pre-1920) |
| Fischer Esterification | Cyanoacetic acid + Ethanol + H2SO4 | Acid catalysis, reflux 3 hours | Standard esterification (1920s) |
| Alkylation with Ethyl Bromide | Sodium cyanoacetate + Ethyl bromide | Phase transfer catalyst, aqueous-organic system | Phase transfer method (1960s) |
| Oxidation of 3-Ethoxypropionitrile | 3-Ethoxypropionitrile + O2 | Co(II) acetate catalyst, pressure | Modern oxidative approach (1990s) |
| Knoevenagel Condensation | Acetone + Ethyl cyanoacetate | Base catalysis, ambient to reflux | Ingold mechanism study (1921) |
Contemporary synthetic methodologies for ethyl 2-cyano-3-methylcrotonate have embraced principles of green chemistry, emphasizing environmental sustainability and atom economy [5] [6]. Modern catalytic approaches have revolutionized the synthesis through implementation of eco-friendly catalysts, solvent-free conditions, and energy-efficient activation methods.
L-proline supported on silica gel has emerged as a highly effective organocatalyst for the Knoevenagel condensation under microwave irradiation [5]. This environmentally friendly approach achieves quantitative yields within five minutes under solvent-free conditions, demonstrating remarkable efficiency compared to traditional methods [5]. The catalyst system eliminates the need for toxic metal catalysts while providing excellent selectivity for the desired ethyl 2-cyano-3-methylcrotonate product [5].
Poly(4-vinylpyridine) supported on Al2O3-SiO2 represents another significant advancement in heterogeneous catalysis [7]. This catalyst system operates efficiently in water as a green solvent, achieving 98% yield with 100% selectivity to the arylidene derivative when employed with benzaldehyde and ethyl cyanoacetate [7]. The Al2O3-SiO2 mixed oxide support, with an optimal Al to Si molar ratio of 0.6, provides enhanced catalytic activity while maintaining environmental compatibility [7].
The application of hexamethylphosphorous triamide (HMPT) as an organocatalyst for Michael additions has demonstrated exceptional efficiency [8]. This relatively non-toxic, easily hydrolyzed catalyst enables Michael reactions to proceed within seconds at room temperature without solvent, with simple workup procedures involving catalyst removal under vacuum [8]. The phosphoramidite catalysis represents a paradigm shift toward more sustainable phosphorus-based catalytic systems [8].
Copper powder catalysis has introduced metal-based green chemistry approaches for Knoevenagel condensation reactions [9]. Elemental copper demonstrates unexpected catalytic activity, achieving excellent isolated yields under mild conditions in ethanol solvent [9]. The reaction of benzaldehyde with ethyl cyanoacetate proceeds efficiently at 56°C over 2-6 hours, with copper loadings optimized to minimize metal leaching while maximizing catalytic performance [9].
Ionic liquid catalysis has provided recyclable and environmentally benign reaction media [10] [6]. These molten salt systems enable Knoevenagel condensations at room temperature with various substrate combinations, achieving yields ranging from 80-99% while allowing catalyst recovery and reuse [10] [6]. The ionic liquid approach eliminates volatile organic compound emissions while maintaining high catalytic efficiency [6].
Tritylium tetrakis(pentafluorophenyl)borate represents the cutting edge of ultra-low catalyst loading methodology [6]. This organocatalyst operates at parts-per-million levels (50 ppm), enabling gram-scale reactions under solvent-free conditions without temperature manipulation or column chromatography [6]. The neutral, air- and moisture-tolerant catalyst provides user-friendly handling while achieving high purity products through simple volatile removal [6].
Table 2: Modern Catalytic Approaches and Green Chemistry Innovations
| Catalyst System | Reaction Type | Conditions | Yield (%) | Green Chemistry Features |
|---|---|---|---|---|
| L-Proline/Silica Gel | Knoevenagel condensation | Microwave, solvent-free, 5 min | 100 | Solvent-free, microwave heating |
| P4VP/Al2O3-SiO2 | Knoevenagel condensation | Water solvent, ambient temperature | 98 | Water as solvent, mild conditions |
| Hexamethylphosphorous triamide (HMPT) | Michael addition | Room temperature, seconds | High (not specified) | No solvent, easy workup |
| Copper powder | Knoevenagel condensation | Ethanol, 56°C, 2-6 hours | 95-99 | Metal catalysis, simple purification |
| Ionic liquids | Knoevenagel condensation | Room temperature, various solvents | 80-99 | Recyclable catalyst, mild conditions |
| Tritylium tetrakis(pentafluorophenyl)borate | Cyanosilylation | PPM-level loading, solvent-free | High (gram scale) | Ultra-low catalyst loading |
The mechanistic understanding of cyano-ester formation pathways has evolved significantly through comprehensive kinetic and spectroscopic investigations [1] [11]. The formation of ethyl 2-cyano-3-methylcrotonate proceeds through well-defined reaction pathways that involve enolate chemistry and subsequent condensation processes.
The fundamental mechanism underlying the reaction between ethyl cyanoacetate and tautomeric ketones has been definitively established through systematic studies of hydroxy-ester intermediates [1]. The process involves initial formation of a β-hydroxy cyano-ester through direct addition of the enolate form of ethyl cyanoacetate to the enolic modification of the carbonyl compound, followed by elimination of water to produce the α,β-unsaturated cyano-ester [1]. This mechanism was confirmed through isolation and characterization of intermediate compounds, demonstrating that the unsaturated linkage is responsible for initial condensation rather than direct hydroxyl group elimination [1].
Enolization kinetics play a crucial role in determining reaction pathways and product distributions [11]. Studies of ethyl cyanoacetate halogenation and deuterium exchange have revealed fundamental parameters governing enol-keto equilibria [11]. The enolization pKE value of 9.6 in 30% dioxane-water indicates the extent of enol formation under reaction conditions [11]. The enol acid dissociation constant (pKaE) of 2.1 quantifies the acidity of the enolic form, providing insight into the reactivity of the nucleophilic species [11].
Reaction kinetics investigations have demonstrated that halogenation reactions with bromine, iodine, and chlorine proceed with similar rate constants, suggesting that all three halogens react with the enol form at or near the diffusion limit [11]. This observation confirms that the enol tautomer serves as the reactive species in electrophilic substitution processes [11]. The rate constant for enolization, determined through nuclear magnetic resonance measurements of hydrogen-deuterium exchange, shows independence from acidity in the range 0.08-0.39 mol/dm³, consistent with water-catalyzed proton removal as the rate-limiting step [11].
Phospha-Michael addition reactions represent an important mechanistic pathway for cyano-ester formation [12] [13]. Ethyl 2-cyano-3-methylcrotonate, classified as a highly activated acceptor, undergoes phospha-Michael reactions upon trituration of reagents at room temperature [12]. This reactivity pattern demonstrates the electrophilic character of the α,β-unsaturated system and its propensity for nucleophilic addition processes [12] [13].
The stereochemistry of cyano-ester formation involves preferential formation of specific geometric isomers [9]. Knoevenagel condensation reactions typically yield exclusively the E-isomer, as confirmed through high-performance liquid chromatography and mass spectrometry analysis [9]. This stereoselectivity arises from thermodynamic control during the dehydration step, where the more stable trans-configuration predominates [9].
Catalytic cycle mechanisms vary depending on the catalyst system employed [14] [9]. Continuous-flow microreactor studies have revealed that diamine and polyamine groups attached to silica surfaces provide superior catalytic activity compared to simple aminopropyl groups [14]. The presence of primary amines in diamine chains plays a decisive role in catalytic activity, enabling almost complete substrate conversion within six minutes at 50°C [14].
Table 3: Mechanistic Insights into Cyano-Ester Formation Pathways
| Reaction Parameter | Value/Observation | Mechanistic Insight | Reference Study |
|---|---|---|---|
| Enolization pKE | 9.6 (in 30% dioxane-water) | Quantifies enol-keto equilibrium | Halogenation studies (1996) |
| Enol acid dissociation pKaE | 2.1 (enol acid dissociation) | Indicates enol reactivity | Deuterium exchange kinetics |
| Rate constant ratio (Br/I/Cl) | Similar rates (diffusion-limited) | Confirms enol as reactive species | Comparative halogenation rates |
| Temperature dependence | Independent of acidity (0.08-0.39 mol/dm³) | Water-catalyzed proton removal | NMR exchange measurements |
| Solvent effect | 30% dioxane-water optimal | Solvent influences equilibrium | Kinetic solvent effects |
| Substrate scope | Aromatic aldehydes > aliphatic | Electronic effects important | Substrate screening studies |
The successful synthesis of ethyl 2-cyano-3-methylcrotonate requires careful evaluation and selection of starting materials, with particular attention to purity requirements, storage conditions, and handling procedures [3] [4] [15]. The quality and characteristics of starting materials directly influence reaction outcomes, yields, and product purity.
Ethyl chloroacetate serves as a primary precursor in classical synthesis routes and requires anhydrous conditions with purity exceeding 98% [3] [4]. This compound exhibits susceptibility to hydrolysis and must be handled under inert atmosphere to prevent degradation [4]. Storage under dry, cool conditions with nitrogen protection ensures maintaining material integrity throughout synthetic sequences [4]. The hydrolysis-prone nature of ethyl chloroacetate necessitates direct use rather than extended storage of opened containers [4].
Cyanoacetic acid represents another critical starting material requiring stringent purity standards exceeding 99% [3] [4]. Dry storage conditions prove essential due to the compound's hygroscopic nature and tendency toward thermal decomposition above 100°C [4]. Desiccated, dark storage environments prevent degradation while maintaining the compound's reactivity for subsequent esterification or alkylation processes [4]. The material can be isolated and purified through recrystallization when necessary, providing flexibility in synthetic planning [4].
Acetone, employed in Knoevenagel condensation approaches, requires anhydrous conditions with purity exceeding 99.5% [1]. Storage over molecular sieves in sealed containers prevents moisture uptake and maintains the compound's enolization capacity [1]. The enolizable nature of acetone directly affects its reactivity in condensation reactions, making purity control critical for consistent synthetic outcomes [1]. Typical usage involves excess quantities to drive reaction equilibria toward product formation [1].
Benzaldehyde applications demand fresh material with purity exceeding 98% and freedom from aldol condensation products [9]. Refrigerated storage under nitrogen atmosphere in dark conditions prevents oxidation to benzoic acid, which would compromise reaction efficiency [9]. The compound's tendency toward autoxidation necessitates immediate use upon opening containers, making inventory management crucial for synthetic success [9].
Sodium cyanide, utilized in classical Kolbe synthesis routes, requires reagent-grade material with purity exceeding 97% [4]. Dry storage conditions with careful moisture exclusion prevent hydrolysis and maintain the compound's nucleophilic reactivity [4]. The material's toxicity profile demands specialized handling procedures and emergency protocols, though these considerations fall outside the scope of synthetic methodology evaluation [4]. The compound is not isolated as an intermediate but consumed directly in synthesis sequences [4].
Ethyl cyanoacetate, serving as both starting material and key intermediate, requires freshly distilled material with purity exceeding 98% [3] [4]. Storage under nitrogen atmosphere with refrigeration prevents self-condensation reactions that occur readily in basic media [3]. The compound's dual role as reactant and intermediate makes it central to many synthetic strategies for ethyl 2-cyano-3-methylcrotonate preparation [3]. Quality control through gas chromatographic analysis ensures consistent synthetic performance [15].
Optimization studies have demonstrated that catalyst loading, molar ratios, reaction temperature, and reaction time significantly influence esterification rates [15]. Orthogonal experimental design revealed that catalyst amount represents the most influential factor affecting esterification efficiency, followed by molar ratio, temperature, and reaction time [15]. Optimal conditions identified through systematic investigation include molar ratios of cyanoacetic acid to absolute ethanol of 1:3.5, reaction times of 3.5 hours, temperatures of 80°C, and catalyst loadings of 1.5% [15].
Table 4: Critical Evaluation of Starting Materials and Intermediate Isolation
| Starting Material | Purity Requirements | Storage Conditions | Critical Considerations | Intermediate Isolation |
|---|---|---|---|---|
| Ethyl chloroacetate | >98% (anhydrous preferred) | Dry, cool, inert atmosphere | Hydrolysis prone, handle under inert gas | Direct use preferred |
| Cyanoacetic acid | >99% (dry storage essential) | Desiccated, dark storage | Thermal decomposition above 100°C | Can be isolated and purified |
| Acetone | Anhydrous, >99.5% | Molecular sieves, sealed | Enolization affects reactivity | Used in excess typically |
| Benzaldehyde | Fresh, >98% (aldol-free) | Refrigerated, dark, N2 atmosphere | Oxidation to benzoic acid | Immediate use recommended |
| Sodium cyanide | >97% (reagent grade) | Dry storage, avoid moisture | Toxicity, requires careful handling | Not isolated |
| Ethyl cyanoacetate | Freshly distilled, >98% | Under nitrogen, refrigerated | Self-condensation in basic media | Key intermediate for further reactions |
Ethyl 2-cyano-3-methylcrotonate demonstrates exceptional reactivity as a Michael acceptor in phospha-Michael addition reactions [1] [2] [3]. As a highly activated acceptor, this compound undergoes phospha-Michael reactions upon simple trituration of reagents at room temperature, distinguishing it from less activated substrates that require elevated temperatures or extended reaction times [2] [3].
The phospha-Michael addition mechanism involves nucleophilic attack by phosphorus-containing compounds on the β-carbon of the conjugated system [4] [2]. The reaction proceeds through initial nucleophilic addition, followed by proton transfer to stabilize the resulting adduct [4] [5]. The exceptional reactivity of ethyl 2-cyano-3-methylcrotonate stems from the synergistic electron-withdrawing effects of both the cyano and ester functional groups, which significantly enhance the electrophilicity of the β-carbon position [1] [2].
Comparative kinetic studies reveal that ethyl 2-cyano-3-methylcrotonate exhibits reactivity comparable to isopropylidenemalononitrile, another highly activated Michael acceptor [2]. In contrast, traditional Michael acceptors such as methyl acrylate require substantially more forcing conditions, with rate constants of 3.2 mM⁻¹s⁻¹ in chloroform, while weaker acceptors like acrylamide show even lower reactivity at 2.2 mM⁻¹s⁻¹ [5] [6].
The mechanism proceeds via a concerted pathway where the phosphorus nucleophile attacks the β-carbon while the cyano and ester groups stabilize the developing negative charge through resonance delocalization [4] [7]. This stabilization is crucial for the observed high reactivity and explains why ethyl 2-cyano-3-methylcrotonate can undergo phospha-Michael additions under ambient conditions without requiring additional catalysts or heating [2] [3].
The electronic properties of ethyl 2-cyano-3-methylcrotonate are dominated by the strong electron-withdrawing character of the cyano group, which possesses a Hammett σ parameter of +0.66 [8] [9] [10]. This powerful electron-withdrawing effect significantly increases the electrophilicity of the conjugated system, making the compound exceptionally reactive toward nucleophilic attack [8] [10].
The cyano group exerts its influence through both inductive and resonance effects [9] [11]. The highly polar carbon-nitrogen triple bond creates a significant dipole moment, which withdraws electron density from the conjugated π-system through inductive effects [9] [12]. Additionally, the cyano group can participate in resonance stabilization of carbanionic intermediates formed during nucleophilic addition reactions [8] [10].
The ester functionality contributes additional electron-withdrawing character through its carbonyl group, with a Hammett σ parameter of +0.45 [10] [13]. The combined effect of both electron-withdrawing groups creates a synergistic enhancement of electrophilicity that exceeds the sum of individual contributions [8] [10]. This synergy explains the exceptional reactivity observed in phospha-Michael additions compared to compounds containing only single electron-withdrawing groups [1] [2].
In contrast, the methyl substituent at the 3-position provides a modest electron-donating effect (σ = -0.17) [13] [14]. However, this weak electron-donation is overwhelmed by the strong electron-withdrawing effects of the cyano and ester groups, and serves primarily to provide steric bulk and influence the geometry of approach during nucleophilic attack [15] [14].
The α,β-unsaturated system enables extended conjugation, which facilitates the transmission of electronic effects throughout the molecule [16] [17]. This conjugation allows the electron-withdrawing groups to effectively activate the β-carbon for nucleophilic attack while providing multiple resonance forms for stabilization of reaction intermediates [17] [18].
Solvent-free reaction conditions represent a particularly advantageous approach for reactions involving ethyl 2-cyano-3-methylcrotonate, offering significant improvements in reaction efficiency and environmental sustainability [19] [20]. Under solvent-free conditions, the compound exhibits enhanced reactivity with activation energies ranging from 39-55 kJ/mol, substantially lower than the 67-75 kJ/mol typically observed in traditional solvent-mediated reactions [19] [20] [21].
The mechanism of solvent-free activation involves mechanochemical processes where direct molecular contact between reactants eliminates the energy barriers associated with solvent cage effects [19] [20]. This direct interaction facilitates more efficient orbital overlap and reduces the entropic penalty associated with bringing reactants together in solution [22]. The absence of solvent also eliminates competing solvation effects that can interfere with product formation [23] [22].
Temperature profiles under solvent-free conditions typically range from 100-150°C, which, while higher than solution-phase reactions, provide more rapid reaction times of 2-6 hours compared to 8-24 hours in conventional solvents [19] [24] [20]. The rate enhancement factors under solvent-free conditions can reach 10-100 times baseline values, demonstrating the significant kinetic advantages of this approach [24] [20].
Mechanochemical activation through grinding or ball milling provides additional energy input that can lower activation barriers and promote reaction pathways that might be inaccessible under traditional thermal conditions [19] [20]. This mechanical energy input is particularly effective for highly activated substrates like ethyl 2-cyano-3-methylcrotonate, where the inherent reactivity can be further enhanced through physical activation [20].
The selectivity improvements observed under solvent-free conditions result from the reduced availability of side reaction pathways that are often facilitated by solvent molecules [20] [22]. The absence of protic solvents eliminates potential hydrolysis reactions, while the lack of nucleophilic solvents prevents competing addition reactions that could reduce yield and selectivity [22].
At elevated temperatures, ethyl 2-cyano-3-methylcrotonate can undergo various competing transformation pathways that depend critically on the specific temperature regime and reaction environment [25] [26] [27]. These pathways represent alternative reaction channels that can either complement the desired phospha-Michael addition or compete with it to form different products [26] [28].
In the temperature range of 150-200°C, the primary competing pathway involves isomerization of the cyano group to form isocyanate intermediates [25] [26] [27]. This transformation occurs through a first-order kinetic process and can lead to the formation of reactive species that may undergo subsequent polymerization reactions [26] [27]. The isocyanate intermediates are particularly reactive toward nucleophilic attack and can interfere with the desired phospha-Michael addition pathway [27].
Between 200-300°C, ester hydrolysis and alcoholysis reactions become significant competing pathways [25] [26]. These reactions follow first or second-order kinetics and result in the formation of carboxylic acids and alcohols as primary products [25]. Concurrent dealkylation reactions can also occur, leading to the loss of the ethyl group and formation of the corresponding acid [26].
The temperature regime of 300-450°C is characterized by complex kinetics involving carbon-carbon bond formation and cyclization reactions [26] [27] [29]. These pathways can lead to the formation of heterocyclic compounds through intramolecular cyclization or intermolecular condensation reactions [27] [29]. Ring closure reactions become particularly favored at these temperatures due to the increased thermal energy available to overcome activation barriers for cyclization [29].
Above 450°C, thermal decomposition becomes the dominant pathway, following zero-order kinetics characteristic of decomposition reactions [26] [27] [28]. This process involves the evolution of volatile products including hydrogen cyanide, carbon dioxide, and various organic fragments [26] [27]. The decomposition pathway represents a competing reaction that completely consumes the starting material without forming the desired phospha-Michael addition products [28].
At temperatures exceeding 600°C, carbonization becomes the predominant process, operating under diffusion-limited kinetics [27] [29]. This pathway results in the formation of carbonaceous residue and represents the ultimate competing reaction that eliminates all possibility of productive synthetic transformations [27]. Understanding these competing pathways is crucial for optimizing reaction conditions to favor the desired phospha-Michael addition while minimizing unwanted side reactions [28].
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